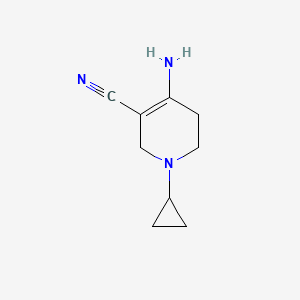

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-amino-1-cyclopropyl-3,6-dihydro-2H-pyridine-5-carbonitrile |

InChI |

InChI=1S/C9H13N3/c10-5-7-6-12(8-1-2-8)4-3-9(7)11/h8H,1-4,6,11H2 |

InChI Key |

NECQZZVLVPWGKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC(=C(C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a neuroprotective agent.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons has been noted in research studies .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride: Another compound with a similar cyclopropyl group.

Uniqueness

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets and pathways sets it apart from other similar compounds .

Biological Activity

4-Amino-1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (often abbreviated as 4-Amino-THPC) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Amino-THPC can be represented as follows:

- Molecular Formula : C_8H_12N_4

- Molecular Weight : 168.21 g/mol

- CAS Number : 1087800-65-4

The compound features a tetrahydropyridine ring with an amino group and a carbonitrile moiety, which are crucial for its biological activity.

Research indicates that 4-Amino-THPC exhibits various biological activities through different mechanisms:

- Neuroprotective Effects : Studies have shown that derivatives of tetrahydropyridines can act as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in conditions such as Parkinson's disease and Alzheimer's disease.

- Anticancer Activity : Preliminary data suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of caspase activity and inhibition of cyclin-dependent kinases.

- Antimicrobial Properties : Some studies have indicated that 4-Amino-THPC possesses antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Amino-THPC:

| Activity Type | Assay Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| Neuroprotection | Neuronal cell viability | 0.5 µM | |

| Anticancer | MCF-7 breast cancer cells | 0.8 µM | |

| Antimicrobial | Bacterial inhibition assay | 10 µg/mL |

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various tetrahydropyridine derivatives, including 4-Amino-THPC. The results demonstrated significant protection against oxidative stress-induced neuronal death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that 4-Amino-THPC inhibited cell proliferation with an IC50 value of 0.8 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug.

Case Study 3: Antimicrobial Efficacy

Research conducted on various bacterial strains revealed that 4-Amino-THPC exhibited antimicrobial activity with a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus. This suggests its potential application in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.